Asp-Glu
Description
Aspartylglutamate (Asp-Glu) is a dipeptide composed of aspartate and glutamate residues. It serves as a precursor for N-acetyl-aspartylglutamate (NAAG) through acetylation, though the exact enzymatic pathway remains unclear . Aspartylglutamate itself exhibits biological activity, notably as a potent inhibitor of N-acetylated-α-linked-acidic dipeptidase (NAALA dipeptidase), with an IC₅₀ of 0.3 μM in purified enzyme assays—2-fold more potent than previously reported . In magnetic resonance spectroscopy (MRS) studies, Aspartylglutamate is often grouped with N-acetylaspartate (NAA) under the collective term "tNAA" due to overlapping spectral peaks, complicating independent quantification .
NAAG, the acetylated derivative of Aspartylglutamate, acts as an agonist for metabotropic glutamate receptors (mGluR) and is implicated in neuromodulation . In contrast, NAA, synthesized directly from aspartate via L-aspartate N-acetyltransferase, is a marker of neuronal density and viability .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAJHWFHHFSCDT-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977157 | |
| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6157-06-8 | |
| Record name | L-Aspartyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6157-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis of N-Acetyl-Aspartyl-Glutamate
Historical Context and Early Synthetic Approaches
The chemical synthesis of NAAG traces its roots to mid-20th-century methodologies for synthesizing asparagine and glutamine derivatives. Early efforts, such as those by Beecham (1954), involved prolonged reactions (2–9 days) of β-methyl-L-aspartate with ammonia in alcoholic solutions, yielding suboptimal efficiencies. These methods highlighted the challenges of achieving high yields while maintaining stereochemical purity, particularly for neuroactive peptides requiring precise spatial configurations.
Modern Chemical Synthesis Protocols
A breakthrough in NAAG synthesis emerged with the development of ester-ammonia condensation strategies. The patent by Maschler and Lichtenstein (1962) demonstrated that γ-methyl-α-(N-acetyl)-L-glutamate reacts with aqueous ammonia under controlled conditions to form α-(N-acetyl)-L-glutamine, a precursor to NAAG. Key parameters include:
- Reaction Temperature : 0–40°C (ambient temperature preferred).
- Ammonia Concentration : 3–15 moles of ammonia per mole of ester.
- Acidification : Post-reaction acidification to pH 2.5–5.4 using hydrochloric or sulfuric acid to precipitate the product.
Table 1: Representative Yields from Ester-Ammonia Condensation
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| β-Methyl-L-aspartate | L-Asparagine monohydrate | 80 | 8 hrs, 25°C, pH 5.4 |
| γ-Methyl-α-(N-acetyl)-glutamate | α-(N-acetyl)-L-glutamine | 60 | 6 hrs, 30°C, pH 2.5 |
This method reduces reaction times to 2–8 hours and achieves yields exceeding 60%, marking a significant improvement over earlier approaches.
Enzymatic Synthesis of NAAG in Neuronal Systems
Biosynthetic Pathways
NAAG is synthesized in neurons via the enzymatic conjugation of N-acetyl-aspartate (NAA) and glutamate, catalyzed by NAAG synthetase (NAAGS) isoforms I and II. These enzymes are localized to synaptic compartments, though their precise subcellular distribution remains unresolved.
Substrate Specificity and Localization
- NAA Source : Derived from mitochondrial acetylation of aspartate.
- Glutamate Pool : Primarily sourced from synaptic vesicles or astrocytic recycling.
- Compartmentalization : Immunogold labeling studies reveal NAAG enrichment in postsynaptic dendritic vesicles, suggesting a postsynaptic synthesis pathway.
Calcium-Dependent Exocytosis
NAAG is released via calcium-dependent exocytosis from postsynaptic vesicles, a process regulated by SNARE proteins like VAMP2. Depolarization triggers vesicle fusion, releasing NAAG into the synaptic cleft to modulate presynaptic metabotropic glutamate receptor 3 (mGluR3).
Degradation of NAAG and Pharmacological Inhibition
Glutamate Carboxypeptidase II (GCPII)
Extracellular NAAG is rapidly cleaved by GCPII, a zinc-dependent metallopeptidase expressed on astrocytes and microglia. This enzyme hydrolyzes NAAG into N-acetyl-aspartate (NAA) and glutamate, terminating its neuromodulatory effects.
Table 2: Inhibitors of GCPII and Their Pharmacokinetic Profiles
| Inhibitor | IC₅₀ (nM) | Blood-Brain Barrier Penetration | Clinical Relevance |
|---|---|---|---|
| 2-PMPA | 0.0014 | No | Preclinical neuroprotection |
| 2-MPPA | 90 | No | Experimental pain models |
| GPI-5232 | 12 | Yes | Phase I trials (discontinued) |
Therapeutic Targeting of GCPII
Inhibiting GCPII elevates synaptic NAAG levels, enhancing mGluR3 activation and reducing glutamate excitotoxicity. This strategy shows promise in stroke, traumatic brain injury, and neuropathic pain. However, poor blood-brain barrier permeability of early inhibitors (e.g., 2-PMPA) has limited clinical translation.
Analytical Methods for NAAG Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with UV detection (210 nm) enables precise quantification of NAAG in brain tissue homogenates. Mobile phases typically consist of acetonitrile-phosphate buffers (pH 2.5–3.0), achieving baseline separation from NAA and glutamate.
Applications in Neurological Disorders
Neuroprotection in Ischemic Stroke
NAAG mitigates glutamate excitotoxicity via mGluR3-mediated suppression of presynaptic glutamate release. In rodent stroke models, GCPII inhibitors reduce infarct volume by 40–60%.
Schizophrenia and Cognitive Dysfunction
Postmortem studies reveal reduced NAAG levels in the prefrontal cortex of schizophrenia patients. Augmenting NAAG signaling restores working memory in animal models, suggesting therapeutic potential.
Chemical Reactions Analysis
Types of Reactions: Aspartylglutamate undergoes various chemical reactions, including:
Oxidation: Aspartylglutamate can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert aspartylglutamate into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of aspartylglutamate, such as N-acetyl-aspartyl-glutamate and other substituted forms .
Scientific Research Applications
N-acetyl-aspartyl-glutamate (NAAG) is the most abundant dipeptide in the brain and functions as a neuromodulator of glutamatergic synapses . Research suggests NAAG may serve as a biomarker of cognition .
Scientific Research Applications
NAAG impacts the central nervous system and may have therapeutic potential in several conditions .
Neuromodulation NAAG primarily affects the activation of presynaptic mGluR3, which leads to decreased glutamate release . In humans, mGluR3 is highly expressed in the neocortex, caudate putamen, and substantia nigra, with low to moderate expression in the hippocampus, amygdala, and thalamus .
Cognition Higher concentrations of NAAG in the left frontal white matter are associated with better attention and working memory . Higher concentrations in the left hippocampus correlate with better executive function, while higher NAAG in the left basal ganglia is associated with better fluency .
Stroke Increasing NAAG levels, whether through the inhibition of glutamate carboxypeptidase II (GCPII) or the administration of NAAG, has demonstrated a reduction in neuroinflammation, oxidative stress, hippocampal release of glutamate, and neurodegeneration in neonatal hypoxic-ischemic brain injury . An in vitro model of ischemia showed that GCPII knockdown was protective against neuronal apoptosis .
Traumatic Brain Injury GCPII inhibitors increase brain NAAG, reduce excitotoxic glutamate release, and provide therapeutic benefits in preclinical models of traumatic brain injury .
Schizophrenia GCPII inhibitors improve learning and memory in rodent and nonhuman primate models of schizophrenia .
Autism Spectrum Disorder An imbalance in the concentration of NAAG between the anterior cingulate cortex (ACC) and the posterior cingulate cortex (PCC) parallels a significant increase in glutamate concentration in the ACC, which correlates with the severity level of autism spectrum disorder (ASD) symptoms .
HIV Higher NAAG concentrations in left frontal white matter were associated with better attention and working memory in virally suppressed people with HIV . Additionally, higher concentrations in the left hippocampus were associated with better executive function, whereas higher left basal ganglia NAAG was associated with better fluency .
Mechanism of Action
Aspartylglutamate exerts its effects primarily through its conversion to N-acetyl-aspartyl-glutamate, which activates metabotropic glutamate receptors. This activation modulates synaptic transmission by inhibiting excessive glutamate release, thereby providing neuroprotection. The molecular targets include presynaptic metabotropic glutamate receptor 3 and the enzyme glutamate carboxypeptidase II, which regulates the levels of N-acetyl-aspartyl-glutamate .
Comparison with Similar Compounds
N-Acetylaspartate (NAA)
N-Acetylaspartylglutamate (NAAG)
Glutamate (Glu) and Glutamine (Gln)
Comparative Data Table
Key Research Findings
- Enzymatic Inhibition : Aspartylglutamate inhibits NAALA dipeptidase 2-fold more potently in purified enzymes than in membrane preparations (IC₅₀: 0.3 μM vs. 2.4 μM) .
- Neuroanatomical Distribution : NAAG is concentrated in spinal cord ventral motor neurons, while NAA is uniformly distributed .
- Diurnal Stability : Glx levels decrease overnight (-6.63%), whereas NAA+NAAG remain stable .
- Disease Biomarkers :
Methodological Considerations
- MRS Limitations : NAA and NAAG are often conflated in MRS, necessitating HPLC for precise quantification .
Biological Activity
Aspartylglutamate, particularly in its form as N-acetyl-aspartyl-glutamate (NAAG), is a dipeptide that plays a significant role in the central nervous system. This compound functions primarily as a neuromodulator and has been implicated in various physiological and pathological processes. This article explores the biological activity of aspartylglutamate, focusing on its mechanisms of action, implications for neurological health, and potential therapeutic applications.
Overview of N-acetyl-aspartyl-glutamate (NAAG)
NAAG is one of the most prevalent neuropeptides in the mammalian brain, acting mainly as an agonist for metabotropic glutamate receptor 3 (mGluR3). It is synthesized from aspartate and glutamate and is involved in modulating synaptic transmission, particularly in glutamatergic pathways. NAAG has been shown to have neuroprotective effects by regulating glutamate release, thereby preventing excitotoxicity associated with various neurological disorders.
1. Modulation of Glutamate Release:
NAAG exerts its effects primarily through mGluR3 activation, which leads to a decrease in presynaptic glutamate release. This mechanism is crucial in preventing excessive stimulation of postsynaptic neurons, which can lead to neurodegeneration. The activation of mGluR3 is negatively coupled to adenylyl cyclase, resulting in reduced calcium influx and subsequent inhibition of glutamate exocytosis .
2. Neuroprotective Properties:
Research indicates that NAAG may play a protective role in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. By modulating glutamate signaling, NAAG helps maintain synaptic balance and prevents neuronal damage caused by excessive excitatory neurotransmission .
Biological Activity Data
The following table summarizes key findings related to the biological activity of NAAG:
Case Studies
Case Study 1: NAAG and Pain Management
A study investigated the role of NAAG in pain modulation. It was found that NAAG can act as an analgesic by activating mGluR3 receptors, providing insights into its potential use in pain management therapies .
Case Study 2: Neurological Disorders
In patients with traumatic brain injuries, elevated levels of glutamate were observed alongside altered NAAG levels. This correlation suggests that restoring NAAG levels could be beneficial in mitigating neuronal damage post-injury .
Research Findings
Recent studies have provided insights into the biochemical pathways involving NAAG:
- Synthesis and Degradation: The enzyme glutamate carboxypeptidase II (GCPII) rapidly degrades NAAG, influencing its availability at synapses. Inhibiting GCPII has been proposed as a therapeutic strategy to enhance NAAG levels and mitigate excitotoxicity .
- Clinical Implications: Increased understanding of NAAG's role in various neurological conditions opens avenues for targeted therapies aimed at enhancing its signaling pathways or mimicking its effects through pharmacological agents .
Q & A
Basic: What are the standard protocols for detecting and quantifying aspartylglutamate in brain tissue?
Methodological Answer:
Aspartylglutamate (Asp-Glu) detection in brain tissue typically employs high-resolution magnetic resonance spectroscopy (MRS) or liquid chromatography-mass spectrometry (LC-MS). For MRS:
- Use a 3T or 7T MRI scanner with optimized sequences (e.g., CT-PRESS or FID-MRSI) to resolve overlapping metabolite peaks, such as N-acetylaspartate (NAA) and N-acetyl aspartylglutamate (NAAG) .
- Process data with LCModel software, incorporating a basis set simulated for 3T/7T conditions. Include metabolites like tNAA (NAA + NAAG) and tCr (creatine + phosphocreatine) to account for spectral overlap .
- Validate quantification using Cramér-Rao Lower Bounds (CRLB) thresholds (<20% SD) to ensure reliability .
For LC-MS:
- Homogenize tissue in ice-cold acetonitrile/methanol/water (40:40:20) to stabilize this compound.
- Employ reverse-phase chromatography with tandem MS detection, using deuterated internal standards (e.g., D₃-Asp-Glu) to correct for ion suppression .
Advanced: How can researchers resolve contradictions in reported this compound inhibition potency across enzyme assays?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 0.3 μM vs. 2.4 μM for NAALA dipeptidase inhibition ) may arise from assay conditions. To address this:
Replicate Assays : Compare purified enzyme preparations (e.g., recombinant NAALA dipeptidase) with crude lysates (e.g., synaptosomal membranes) to isolate confounding factors like co-factors or inhibitors.
Control Variables : Standardize pH (optimal range: 7.4–7.8), ionic strength, and substrate concentrations (e.g., 100 μM N-acetylated substrate).
Use Orthogonal Techniques : Validate inhibition via fluorogenic substrates (e.g., 7-amino-4-methylcoumarin derivatives) or isothermal titration calorimetry (ITC) to measure binding affinity directly .
Basic: What experimental designs are recommended for studying this compound’s role in glutamatergic signaling?
Methodological Answer:
- In Vitro Models : Use primary neuronal cultures or HEK293 cells expressing mGluR3 receptors. Apply this compound (10–100 μM) and measure cAMP inhibition via ELISA, comparing to NAAG (a known mGluR3 agonist) .
- In Vivo Models : Inject this compound (0.1–1 nmol) intracerebroventricularly in rodents and monitor seizure activity (EEG) or behavioral changes (e.g., open-field test), referencing quisqualic acid as a positive control .
- Include Pharmacological Blockers : Co-administer LY341495 (mGluR2/3 antagonist) to confirm receptor specificity .
Advanced: How can researchers optimize MRS protocols to distinguish this compound from NAAG in vivo?
Methodological Answer:
At 3T, NAAG and NAA peaks overlap, but advanced strategies improve resolution:
- Ultra-High-Field MRS (7T) : Leverage increased spectral resolution to differentiate this compound (2.05 ppm) from NAAG (2.04 ppm) using TE-optimized PRESS sequences (TE = 20–30 ms) .
- Spectral Editing : Apply J-difference editing (e.g., MEGA-PRESS) to isolate this compound’s unique coupling patterns.
- Dynamic Metabolite Modeling : Use prior-knowledge fitting in LCModel, incorporating this compound’s T₁/T₂ relaxation times to refine quantification .
Basic: What statistical frameworks are appropriate for analyzing this compound’s metabolic correlations in clinical cohorts?
Methodological Answer:
- Multivariate Regression : Correlate MRS-derived this compound levels (normalized to creatine) with cognitive scores (e.g., MMSE), adjusting for age, sex, and comorbidities. Use bootstrapping (1,000 iterations) to estimate confidence intervals .
- Pathway Analysis : Apply weighted gene co-expression network analysis (WGCNA) to link this compound fluctuations with glutamate-glutamine cycle genes (e.g., SLC1A3, GLUL) in transcriptomic datasets .
Advanced: How can researchers formulate hypothesis-driven questions on this compound’s neuroprotective vs. excitotoxic roles?
Methodological Answer:
Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :
- Population : Aged mice with hippocampal neurodegeneration.
- Intervention : Intrahippocampal this compound infusion (0.5 nmol/day for 7 days).
- Comparison : Saline vs. NAAG-treated cohorts.
- Outcome : Neuronal survival (NeuN+ cells) and microglial activation (Iba1+ area).
- Time : Assess at 7 and 14 days post-treatment.
Refine hypotheses using FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, Systematic) .
Basic: What are the best practices for storing and handling this compound in experimental settings?
Methodological Answer:
- Storage : Lyophilize this compound and store at −80°C under argon to prevent oxidation. Reconstitute in 10 mM PBS (pH 7.4) before use, avoiding freeze-thaw cycles .
- Quality Control : Verify purity (>95%) via HPLC-UV (λ = 210 nm) and confirm identity using MALDI-TOF MS (expected m/z: 294.2 for this compound) .
Advanced: What computational tools can model this compound’s interactions with glutamate receptors?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate this compound docking to mGluR3’s extracellular domain. Parameterize force fields with CHARMM36 .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, comparing to experimental IC₅₀ values.
- Validate with Mutagenesis : Target predicted interaction residues (e.g., Arg-278, Lys-192) for alanine-scanning mutagenesis in HEK293 cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
